
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide
Overview
Description
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with a methoxy group on the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide typically involves the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Substituted derivatives with different nucleophiles.
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine derivative.
Scientific Research Applications
Medicinal Chemistry
N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide is primarily studied as a pharmacological agent due to its ability to modulate biological pathways. It has been identified as an inhibitor of the Wnt/Frizzled signaling pathway, which is crucial in various cancers, including colorectal cancer and others associated with dysregulated cellular signaling .
Clinical Applications
Research indicates that derivatives of this compound can be utilized for:
- Treating colorectal cancer linked to mutations in the adenomatous polyposis coli (APC) gene.
- Addressing other cancers such as breast, melanoma, prostate, and lung cancers through targeted therapies that inhibit Wnt signaling .
Neurological Research
Recent studies have also highlighted the potential of this compound in neurological applications . It has been investigated as a negative allosteric modulator of metabotropic glutamate receptor 7 (mGlu7), which plays a significant role in anxiety and mood disorders.
Preclinical Studies
In preclinical models, such as the elevated zero maze and light/dark box tests in mice, this compound demonstrated anxiolytic effects comparable to established treatments like selective serotonin reuptake inhibitors (SSRIs) . The findings suggest that it could serve as a novel therapeutic option for anxiety disorders.
Analytical Applications
This compound is also utilized in various analytical chemistry applications:
- It serves as a standard reference compound in high-performance liquid chromatography (HPLC) assays.
- Its structural properties are analyzed using techniques such as NMR spectroscopy .
Cancer Treatment Case Study
A study focusing on the efficacy of compounds similar to this compound demonstrated significant tumor reduction in animal models when administered as part of a therapeutic regimen targeting the Wnt signaling pathway. The results indicated:
- A marked decrease in tumor volume.
- Enhanced survival rates post-treatment compared to control groups .
Neurological Effects Case Study
In another investigation, compounds with similar structural motifs were evaluated for their effects on anxiety-related behaviors in rodent models. The results showed that administration led to:
- Significant increases in time spent in open areas (indicative of reduced anxiety).
- Decreased marble-burying behaviors, reinforcing the anxiolytic potential of these compounds .
Data Table: Summary of Applications
Application Area | Specific Use | Outcomes/Findings |
---|---|---|
Medicinal Chemistry | Cancer treatment via Wnt/Frizzled inhibition | Tumor reduction, increased survival |
Neurological Research | Negative allosteric modulation of mGlu7 | Anxiolytic effects in preclinical models |
Analytical Chemistry | HPLC reference standard | Structural analysis via NMR |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. Additionally, the methoxy group can participate in hydrogen bonding interactions, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound shares the chloro and fluoro substituents but has a different core structure.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar substituents but with a thiazole ring instead of a benzamide moiety.
Uniqueness
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is unique due to the combination of its substituents and the benzamide core. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.
Structural Characteristics
The compound is defined by its unique molecular structure, which includes:
- Molecular Formula : C₁₅H₁₄ClFNO₃
- Molecular Weight : 291.73 g/mol
- Functional Groups :
- Amide group
- Chloro and fluorine substituents on the phenyl ring
- Methoxy group
The presence of these functional groups significantly influences the compound's chemical reactivity and biological activity.
Antiplasmodial Properties
Research indicates that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Structure-activity relationship (SAR) studies suggest that modifications to the methoxy and chloro groups can enhance or diminish this biological efficacy. For instance, the introduction of different halogen atoms can alter the binding affinity to biological targets, impacting the compound's effectiveness against malaria parasites.
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in the metabolic pathways of Plasmodium species.
- Receptor Interaction : It could modulate receptor functions, potentially leading to altered cellular responses in infected cells .
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound. Notable findings include:
- In Vitro Activity : The compound demonstrated a notable IC50 value against Plasmodium falciparum, indicating its potency as an antimalarial agent.
- Metabolic Stability : Investigations into its metabolic stability revealed that structural modifications could enhance its pharmacokinetic properties, making it a candidate for further development in drug formulation .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds highlights variations in biological activity due to structural differences. The following table summarizes these comparisons:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Chloro and fluorine substituents, methoxy group | Significant antiplasmodial activity |
N-(3-bromo-4-fluorophenyl)-4-methoxybenzamide | Bromine substitution | Varying efficacy against malaria |
N-(3-nitro-4-fluorophenyl)-4-methoxybenzamide | Nitro group addition | Altered reactivity and potential therapeutic effects |
Case Studies
Several case studies have explored the efficacy of this compound in various experimental models:
- In Vivo Studies : Animal models have been utilized to assess the oral bioavailability and therapeutic effectiveness of the compound in treating malaria.
- Toxicological Assessments : Safety profiles have been evaluated to determine any adverse effects associated with prolonged exposure or high dosages.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide, and how are coupling reagents optimized?
- The compound is typically synthesized via amide bond formation between substituted benzoyl chlorides and aromatic amines. A widely used method involves coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid intermediate. Reaction conditions, such as maintaining low temperatures (-50°C) to minimize side reactions, are critical for yield optimization .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Key techniques include IR spectroscopy (to confirm amide C=O stretching at ~1650 cm⁻¹), ¹H/¹³C NMR (to verify substituent positions and aromatic proton environments), and elemental analysis (to validate molecular composition). Mass spectrometry further confirms molecular weight and fragmentation patterns .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Purity is evaluated via HPLC or TLC, while stability studies involve monitoring degradation under stressors like UV light, humidity, and temperature fluctuations. For example, fluorescence stability studies show optimal retention of properties at 25°C and pH 5 .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in fluorescence intensity data for benzamide derivatives under different pH conditions?
- Discrepancies in fluorescence behavior (e.g., intensity drops at extreme pH) are addressed by systematically testing buffered solutions (pH 2–10) and identifying the isoelectric point. For related compounds, pH 5 maximizes fluorescence due to minimized protonation effects on the electron-rich aromatic system .
Q. How do substituent variations (e.g., chloro vs. methoxy groups) influence the compound's bioactivity and binding affinity?
- Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., -Cl, -F) enhance receptor binding by increasing electrophilicity. For instance, 3-chloro-4-fluoro substitution improves interaction with hydrophobic enzyme pockets compared to methoxy analogs .
Q. What methodologies are used to optimize reaction yields in large-scale synthesis while minimizing byproducts?
- Yield optimization involves screening solvents (e.g., DMF vs. THF), catalysts (e.g., DMAP), and stoichiometric ratios. For example, using HOBt as an additive reduces racemization and improves coupling efficiency by 15–20% in DMF at 0°C .
Q. How can computational modeling predict the compound's interaction with biological targets like kinases or GPCRs?
- Molecular docking (e.g., AutoDock Vina) and MD simulations model binding modes, while QSAR analyses correlate substituent electronic parameters (Hammett constants) with inhibitory potency. These tools prioritize derivatives for in vitro testing .
Q. What are the challenges in interpreting NMR spectra for structurally similar benzamide derivatives?
- Overlapping aromatic signals and coupling between adjacent protons require advanced techniques like 2D NMR (COSY, HSQC) or dilution experiments to resolve. For example, NOESY can distinguish para-substituted fluorophenyl groups from ortho isomers .
Q. Methodological & Ethical Considerations
Q. How should researchers design experiments to validate the compound's mechanism of action in cellular models?
- Use dose-response assays (IC₅₀ determination), kinetic studies (time-dependent inhibition), and knockdown/overexpression models (CRISPR, siRNA) to confirm target engagement. Include controls like inactive enantiomers to rule off-target effects .
Q. What safety protocols are critical when handling halogenated benzamides in the laboratory?
- Use fume hoods for synthesis, PPE (gloves, goggles) to prevent dermal exposure, and waste disposal compliant with OSHA guidelines . Chlorinated byproducts require neutralization before disposal .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxybenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO2/c1-19-11-5-2-9(3-6-11)14(18)17-10-4-7-13(16)12(15)8-10/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJQPDFYRJTJHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201249740 | |
Record name | N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301159-89-7 | |
Record name | N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301159-89-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-fluorophenyl)-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201249740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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